1,1,1,3,3,3-Hexakis(dimethylamino)diphosphazenium tetrafluoroborate

Catalog No.
S1532115
CAS No.
137334-98-6
M.F
C12H36BF4N7P2
M. Wt
427.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,1,1,3,3,3-Hexakis(dimethylamino)diphosphazenium ...

CAS Number

137334-98-6

Product Name

1,1,1,3,3,3-Hexakis(dimethylamino)diphosphazenium tetrafluoroborate

IUPAC Name

tris(dimethylamino)-[[tris(dimethylamino)-λ5-phosphanylidene]amino]phosphanium;tetrafluoroborate

Molecular Formula

C12H36BF4N7P2

Molecular Weight

427.22 g/mol

InChI

InChI=1S/C12H36N7P2.BF4/c1-14(2)20(15(3)4,16(5)6)13-21(17(7)8,18(9)10)19(11)12;2-1(3,4)5/h1-12H3;/q+1;-1

InChI Key

DPIDWCQJGWFENO-UHFFFAOYSA-N

SMILES

[B-](F)(F)(F)F.CN(C)P(=N[P+](N(C)C)(N(C)C)N(C)C)(N(C)C)N(C)C

Canonical SMILES

[B-](F)(F)(F)F.CN(C)P(=N[P+](N(C)C)(N(C)C)N(C)C)(N(C)C)N(C)C

Polymer Chemistry and Material Science

,1,1,3,3,3-Hexakis(dimethylamino)diphosphazenium tetrafluoroborate (HDPA-BF4) is a type of phosphazene compound, a class of inorganic polymers with alternating phosphorus and nitrogen atoms in the backbone. Due to its unique structure and properties, HDPA-BF4 has been explored in various areas of polymer chemistry and material science research:

  • Synthesis of novel polymers: HDPA-BF4 can be used as a precursor for the synthesis of new phosphazene-based polymers with desired properties. By reacting HDPA-BF4 with different nucleophiles, researchers can create polymers with tailored functionalities, such as flame retardancy, electrical conductivity, or biocompatibility [].
  • Development of functional materials: HDPA-BF4 can be incorporated into various materials to impart specific functionalities. For example, it can be used to create fire-resistant coatings, [] ion conductive membranes for fuel cells, [] or drug delivery systems. []

Catalysis

HDPA-BF4 has been investigated for its potential applications in catalysis due to its Lewis acidic character and ability to form complexes with different substrates. Studies have shown that HDPA-BF4 can be used as a catalyst for various reactions, including:

  • Hydrolysis reactions: HDPA-BF4 can act as an efficient catalyst for the hydrolysis of various substrates, such as esters and amides.
  • Polymerization reactions: HDPA-BF4 can be used as a catalyst for the polymerization of different monomers, offering potential for the development of new polymeric materials.

Other Potential Applications

In addition to the areas mentioned above, HDPA-BF4 is being explored for other potential applications, such as:

  • Flame retardants: Due to its ability to decompose and release non-flammable gases, HDPA-BF4 is being investigated as a potential flame retardant for various materials. []
  • Lubricant additives: HDPA-BF4 is being studied for its potential use as an additive in lubricants to improve their anti-wear and friction-reducing properties.

1,1,1,3,3,3-Hexakis(dimethylamino)diphosphazenium tetrafluoroborate is a complex chemical compound characterized by its unique structure and properties. With the molecular formula C12H36BF4N7P2C_{12}H_{36}BF_4N_7P_2 and a molecular weight of approximately 427.21 g/mol, this compound consists of a diphosphazene core with six dimethylamino substituents and a tetrafluoroborate anion. The presence of multiple dimethylamino groups enhances its solubility in polar solvents, making it suitable for various applications in chemical synthesis and biological studies .

Due to its functional groups:

  • Nucleophilic Substitution: The dimethylamino groups can act as nucleophiles, participating in substitution reactions with electrophiles.
  • Decomposition: Under certain conditions, such as high temperatures or in the presence of strong acids, it may decompose to release nitrogen-containing gases and other products.
  • Complexation: It can form complexes with metal ions, which may alter its properties and reactivity .

The synthesis of 1,1,1,3,3,3-Hexakis(dimethylamino)diphosphazenium tetrafluoroborate typically involves the following steps:

  • Formation of Diphosphazene: A precursor diphosphazene compound is synthesized through the reaction of phosphorus trichloride with ammonia or amines.
  • Alkylation: The diphosphazene is then alkylated with dimethylamine to introduce the six dimethylamino groups.
  • Anion Exchange: Finally, tetrafluoroborate ions are introduced through an ion exchange process to yield the final product .

This compound finds utility in various fields:

  • Chemical Reagents: It serves as a reagent in organic synthesis due to its ability to act as a nucleophile.
  • Biological Studies: Its potential as a drug delivery vehicle makes it relevant in pharmaceutical research.
  • Material Science: The unique properties of this compound can be explored for developing new materials with specific functionalities .

Interaction studies involving 1,1,1,3,3,3-Hexakis(dimethylamino)diphosphazenium tetrafluoroborate have focused on:

  • Metal Ion Complexation: Investigating how the compound interacts with various metal ions to form stable complexes.
  • Cellular Uptake Mechanisms: Understanding how this compound enters cells can provide insights into its potential therapeutic applications.
  • Stability in Biological Systems: Evaluating its stability in physiological conditions to assess its viability as a drug candidate .

Several compounds share structural or functional similarities with 1,1,1,3,3,3-Hexakis(dimethylamino)diphosphazenium tetrafluoroborate:

Compound NameStructural FeaturesUnique Aspects
Hexakis(dimethylamino)phosphazenePhosphazene core with six dimethylamino groupsLacks tetrafluoroborate anion
1,1-DimethylaminophosphazenePhosphazene core with two dimethylamino groupsSimpler structure; fewer amino groups
Tetrafluoroborate salts of other phosphazenesVarious phosphazenes with tetrafluoroborate anionsDifferent substituents lead to varied properties

The uniqueness of 1,1,1,3,3,3-Hexakis(dimethylamino)diphosphazenium tetrafluoroborate lies in its highly substituted diphosphazene structure combined with the tetrafluoroborate ion. This combination results in distinct solubility and reactivity profiles compared to other similar compounds .

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Dates

Modify: 2023-08-15

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